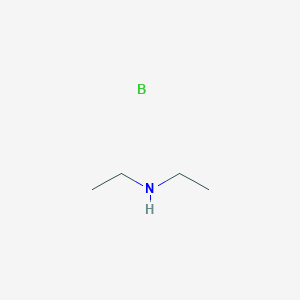

Boron,(N-ethylethanamine)trihydro-, (T-4)-

説明

General Overview of Borane-Amine Coordination Complexes

Borane-amine adducts are a class of coordination complexes that arise from the interaction between a Lewis acidic borane (B79455) (BH₃) and a Lewis basic amine. chemrevlett.com In this arrangement, the nitrogen atom of the amine donates its lone pair of electrons to the vacant p-orbital of the boron atom, forming a coordinate covalent, or dative, bond. chemrevlett.comresearchgate.net This bond formation results in a significant structural change for the borane moiety, which transitions from a trigonal planar (sp² hybridized) geometry to a more stable, approximately tetrahedral (sp³ hybridized) geometry. researchgate.netrsc.orgacs.org

These adducts are notable for their stability and utility as reducing agents. rsc.org A majority of aliphatic amine-boranes are white crystalline solids that are stable at room temperature and reasonably resistant to air and moisture. rsc.org The hydridic nature of the hydrogen atoms attached to the boron atom is the source of their reducing capabilities. researchgate.net The reactivity and solubility of these complexes can be fine-tuned by altering the substituents on the amine, making them versatile reagents in synthetic chemistry. rsc.org For instance, in the case of aliphatic-substituted amine-boranes, the reducing power generally diminishes with increased alkyl substitution on the nitrogen atom. rsc.org

Significance of Boron,(N-ethylethanamine)trihydro-, (T-4)- within the Amine-Borane Class

Boron,(N-ethylethanamine)trihydro-, (T-4)-, also commonly known as diethylamine (B46881) borane, is a specific and representative member of the aliphatic amine-borane family. nih.govchemnet.com Its structure consists of a borane molecule (BH₃) coordinated to a diethylamine molecule ((CH₃CH₂)₂NH). This compound exemplifies the characteristic features of the class, serving as a stable and manageable source of borane for various chemical transformations.

The presence of two ethyl groups on the nitrogen atom influences its properties, such as stability and reactivity, when compared to simpler adducts like ammonia-borane (H₃N·BH₃) or more sterically hindered adducts like triethylamine-borane. rsc.orgorientjchem.org The reactivity of amine-borane complexes is dependent on the strength of the nitrogen-boron (N-B) bond and the nature of the groups attached to the nitrogen. orientjchem.org Diethylamine borane's specific level of steric hindrance and electronic effects from the ethyl groups gives it a distinct profile as a reducing agent in organic synthesis.

Table 1: Properties of Boron,(N-ethylethanamine)trihydro-, (T-4)-

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Boron,(N-ethylethanamine)trihydro-, (T-4)- | nih.gov |

| CAS Number | 2670-68-0 | nih.govchemnet.comtnjchem.com |

| Molecular Formula | C₄H₁₄BN | nih.govchemnet.com |

| Molecular Weight | 83.95 g/mol | nih.gov |

| Synonyms | Diethylamine borane, Borane-diethylamine | nih.gov |

| InChI | InChI=1S/C4H11N.BH3/c1-3-5-4-2;1-4(2)3/h5H,3-4H2,1-2H3;1H3 | nih.gov |

| SMILES | CCNCC.[B] | nih.gov |

Historical Context of Borane-Amine Adducts in Synthetic Chemistry and Fundamental Research

The history of boron-nitrogen dative bonds dates back to 1809, when French chemist Joseph Louis Gay-Lussac first reported the formation of ammonia-trifluoroborane (H₃N·BF₃). researchgate.netacs.org However, the era of hydride-substituted borane-amine adducts began much later. In 1937, Anton B. Burg and Hermann I. Schlesinger reported the first synthesis of an amine-borane containing only hydride substituents on boron, specifically trimethylamine-borane. chemrevlett.comrsc.orgresearchgate.net This discovery was a landmark that opened the door to the extensive study and application of this class of compounds. chemrevlett.com

Following these initial discoveries, amine-boranes quickly gained recognition for their utility as reducing agents in organic synthesis. chemrevlett.com Their stability compared to the highly reactive and difficult-to-handle diborane (B8814927) gas made them highly valuable reagents in the laboratory. researchgate.netorientjchem.org Over the decades, research has expanded to include a wide array of amine-boranes with varying steric and electronic properties. purdue.edu This has led to their use not only as reducing agents but also in applications such as hydrogen storage, the synthesis of B-N polymers, and as precursors for borylation reactions and catalytic amidations. orientjchem.orgpurdue.edu

Structure

3D Structure of Parent

特性

InChI |

InChI=1S/C4H11N.B/c1-3-5-4-2;/h5H,3-4H2,1-2H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJFCWCVLJOKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587470 | |

| Record name | N-Ethylethanamine--boron (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2670-68-0 | |

| Record name | N-Ethylethanamine--boron (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Boron, N Ethylethanamine Trihydro , T 4

Advanced Synthetic Routes to Boron,(N-ethylethanamine)trihydro-, (T-4)-

The preparation of triethylamine (B128534) borane (B79455) can be achieved through several synthetic pathways, each with its own set of advantages and applications. These routes primarily involve the direct reaction of a borane source with triethylamine or the displacement of a weaker Lewis base from an existing borane adduct.

Formation via Direct Adduction Reactions

The most straightforward method for the synthesis of triethylamine borane is the direct reaction between a borane source, such as diborane (B8814927) (B₂H₆), and triethylamine (NEt₃). nih.gov This reaction is a classic example of a Lewis acid-base adduct formation, where the lone pair of electrons on the nitrogen atom of triethylamine is donated to the empty p-orbital of the boron atom in borane (BH₃). winthrop.eduwikipedia.org

The reaction can be represented as: B₂H₆ + 2 NEt₃ → 2 (CH₃CH₂)₃N·BH₃

This direct combination is highly exothermic and efficient. However, due to the pyrophoric and gaseous nature of diborane, this method requires specialized handling techniques and is often carried out under inert atmospheric conditions. nih.gov The stability of the resulting triethylamine borane complex is significantly higher than that of diborane itself, making it a safer and more convenient reagent for subsequent chemical transformations. nih.gov

Derivatization from Other Borane Precursors

Given the hazards associated with handling diborane directly, alternative and more convenient methods for the synthesis of triethylamine borane have been developed. These often involve the use of more stable and easier-to-handle borane precursors, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). In these reactions, the weaker Lewis base (tetrahydrofuran or dimethyl sulfide) is displaced by the stronger Lewis base, triethylamine. researchgate.netyoutube.com

The general reaction scheme is as follows: BH₃·L + NEt₃ → (CH₃CH₂)₃N·BH₃ + L (where L = THF or SMe₂)

These displacement reactions are typically driven by the formation of the more stable triethylamine borane adduct. researchgate.netyoutube.com

A notable one-pot synthesis method starts from trimethyl borate (B1201080). In this procedure, trimethyl borate is reacted with lithium hydride and triethylamine in tetrahydrofuran (B95107) (THF). Subsequent treatment with aluminum chloride yields the triethylamine-borane complex. This method provides a practical route to trialkylamine-boranes with good yields. amazonaws.com For instance, a 70% yield of triethylamine borane has been reported using this approach. amazonaws.com

Another versatile method involves the activation of sodium borohydride (B1222165) (NaBH₄) with carbon dioxide, followed by reaction with the amine. This approach has been successfully used for the synthesis of a variety of amine-boranes, including triethylamine borane, with high yields (e.g., 90% for triethylamine borane). rsc.org

Table 1: Selected Synthetic Routes to Boron,(N-ethylethanamine)trihydro-, (T-4)-

| Starting Materials | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Diborane, Triethylamine | - | - | High | nih.gov |

| Borane-Tetrahydrofuran, Triethylamine | - | - | High | researchgate.netyoutube.com |

| Trimethyl Borate, Lithium Hydride, Triethylamine | Aluminum Chloride | THF | 70% | amazonaws.com |

| Sodium Borohydride, Triethylamine | Carbon Dioxide | THF | 90% | rsc.org |

| Triethylamine Hydrochloride, Sodium Borohydride | Triethylamine | - | 98% | chemicalbook.com |

Calorimetric Studies on Reaction Exothermicity

The formation of amine-borane adducts is an exothermic process, and calorimetric studies provide quantitative data on the heat released during these reactions. The enthalpy of formation (ΔHf°) of liquid triethylamine borane has been determined using rotating-bomb combustion calorimetry. acs.org This technique involves burning the compound in a controlled oxygen atmosphere and measuring the heat evolved.

In a study by Smith and Good (1967), the standard enthalpy of formation of liquid triethylamineborane was determined. acs.org More recent studies have also investigated the thermochemistry of borane adduct formation in solution. For instance, the enthalpies for forming various amine-borane adducts in tetrahydrofuran (THF) have been determined by calorimetry. researchgate.net These studies are crucial for understanding the thermodynamic stability of these complexes. The reaction to form amine borane adducts from the corresponding amines and a borane complex like borane-dimethyl sulfide is exothermic, as confirmed by Calvet calorimetry. nih.goviupac.org

Table 2: Enthalpy of Formation Data

| Compound | State | Method | Enthalpy of Formation (kJ/mol) | Reference |

|---|---|---|---|---|

| Boron,(N-ethylethanamine)trihydro-, (T-4)- | Liquid | Combustion Calorimetry | -186.2 ± 2.5 | acs.org |

| Cyclopropylamine borane | - | Calvet Calorimetry | -40.8 | nih.goviupac.org |

| 2-ethyl-1-hexylamine borane | - | Calvet Calorimetry | -39 | nih.goviupac.org |

| Didodecylamine borane | - | Calvet Calorimetry | -56.3 | nih.goviupac.org |

Mechanistic Pathways of Complex Formation

The formation of Boron,(N-ethylethanamine)trihydro-, (T-4)- is fundamentally a Lewis acid-base interaction. The boron atom in borane (BH₃) is electron-deficient and acts as a Lewis acid, readily accepting a pair of electrons. winthrop.eduwikipedia.org The nitrogen atom in triethylamine possesses a lone pair of electrons and functions as a Lewis base. winthrop.eduwikipedia.org The formation of the adduct involves the donation of this lone pair from the nitrogen to the empty p-orbital of the boron, forming a coordinate covalent bond (dative bond). wikipedia.org

When triethylamine borane is formed via the displacement of another Lewis base from a borane adduct (e.g., BH₃·THF), the reaction mechanism is of significant interest. Studies on the substitution of ammonia (B1221849) borane by triethylamine in THF solution suggest that the reaction likely proceeds through a classical SN2 (bimolecular nucleophilic substitution) mechanism. researchgate.net

In this proposed SN2 pathway, the incoming nucleophile (triethylamine) attacks the boron atom from the side opposite to the leaving group (the coordinated Lewis base, e.g., ammonia or THF). researchgate.nettotal-synthesis.commasterorganicchemistry.comkhanacademy.org This "backside attack" leads to a transition state where both the incoming and outgoing Lewis bases are partially bonded to the boron atom. total-synthesis.commasterorganicchemistry.comkhanacademy.org As the new B-N bond forms, the B-L (where L is the leaving group) bond breaks, resulting in the formation of the more stable triethylamine borane adduct. The reaction kinetics for the substitution of triethylamine on ammonia borane in THF follow a reversible bimolecular rate law, which is consistent with an SN2 mechanism. researchgate.net

Electronic Structure, Bonding, and Theoretical Studies of Boron, N Ethylethanamine Trihydro , T 4

Quantum Chemical Investigations of Molecular Structure and Geometry

Quantum chemical calculations, complemented by experimental data from related molecules, provide a detailed picture of the molecular structure and geometry of diethylamine-borane. These studies are crucial for understanding its reactivity and physical properties.

Tetrahedral Geometry (T-4) of Boron Center

The boron atom in Boron,(N-ethylethanamine)trihydro-, (T-4)- adopts a tetrahedral (T-4) geometry. This arrangement arises from the formation of a coordinate covalent bond between the lone pair of the nitrogen atom in diethylamine (B46881) and the empty p-orbital of the boron atom in borane (B79455) (BH₃). This coordination changes the hybridization of the boron atom from sp² in free borane to sp³ in the adduct, resulting in a tetrahedral arrangement of the three hydrogen atoms and the nitrogen atom around the central boron atom.

| Parameter | Ammonia-Borane (H₃N·BH₃) | Methylamine-Borane (MeH₂N·BH₃) | Dimethylamine-Borane (Me₂HN·BH₃) | Trimethylamine-Borane (Me₃N·BH₃) |

| B-N Bond Length (Å) | 1.658 | 1.657 | 1.653 | 1.638 |

| Average H-B-N Angle (°) | 104.7 | 105.1 | 105.2 | 103.5 |

| Average H-B-H Angle (°) | 113.6 | 113.1 | 113.1 | 114.7 |

This table presents calculated structural data for the series of methyl-substituted amine-boranes to illustrate the expected trends for diethylamine-borane. Data sourced from computational studies. scispace.com

Boron-Nitrogen Dative Bonding Characterization

The bond between the boron and nitrogen atoms in diethylamine-borane is a classic example of a dative or coordinate covalent bond. In this bond, the Lewis basic diethylamine donates its lone pair of electrons to the Lewis acidic borane, which acts as the electron acceptor. purdue.edu This interaction is distinct from a typical covalent bond where each atom contributes one electron. The electronegativity difference between nitrogen (3.04) and boron (2.04) results in a significant polarization of the B-N bond, with electron density shifted towards the more electronegative nitrogen atom. purdue.edu

Analysis of Dihydrogen Bonding Interactions

A critical feature of amine-boranes containing N-H bonds, including diethylamine-borane, is the formation of dihydrogen bonds (DHBs). These are non-covalent interactions between a protonic hydrogen (Hδ+) attached to the nitrogen atom and a hydridic hydrogen (Hδ-) attached to the boron atom of a neighboring molecule. nih.gov These interactions are primarily electrostatic in nature and are significantly stronger than van der Waals forces. nih.gov

Intermolecular H···H Interactions in Condensed and Gas Phases

In the solid and liquid phases, as well as in concentrated solutions, diethylamine-borane molecules are expected to self-associate through intermolecular dihydrogen bonds. nih.govsmu.edu These N-Hδ+···Hδ--B interactions are a defining characteristic of the supramolecular chemistry of amine-boranes. thieme-connect.commta.hu Crystal structure analyses of related compounds like methylamine-borane and dimethylamine-borane reveal extensive networks of these dihydrogen bonds, which dictate the molecular packing in the solid state. scispace.com These interactions are responsible for the fact that many simple amine-boranes are solids or liquids at room temperature, despite their relatively low molecular weights. researchgate.net The presence of a single N-H bond in diethylamine-borane allows for the formation of dimeric or polymeric chain-like structures through these head-to-tail interactions.

Computational Elucidation of Dihydrogen Bond Energetics and Nature

Computational studies have been instrumental in quantifying the strength and understanding the nature of dihydrogen bonds. nih.gov For amine-borane dimers, the binding energy associated with dihydrogen bond formation is significant, often in the range of several kcal/mol. researchgate.net For instance, computational investigations into the dimerization of ammonia-borane show a substantial binding energy, highlighting the importance of these interactions. nih.gov

Theoretical models predict that the strength of the dihydrogen bond is influenced by the acidity of the N-H proton and the hydridic character of the B-H hydrogen. The ethyl groups in diethylamine-borane, being electron-donating, slightly reduce the acidity of the N-H proton compared to ammonia-borane. However, the fundamental interaction remains a dominant feature of its condensed-phase behavior. The dihydrogen interaction is not merely a structural curiosity; it plays a vital role in the mechanisms of hydrogen release from amine-boranes, a property that has led to their investigation as potential hydrogen storage materials. thieme-connect.comnih.gov

| Interaction Type | Typical Distance (Å) | Typical Energy (kcal/mol) |

| N-Hδ+···Hδ--B Dihydrogen Bond | 1.7 - 2.2 | 3 - 7 |

| Conventional O-H···O Hydrogen Bond | 1.6 - 2.0 | 4 - 10 |

| van der Waals Contact | > 3.0 | < 1 |

This table provides a general comparison of dihydrogen bond parameters with other common intermolecular interactions. The values for dihydrogen bonds are typical for amine-borane systems based on computational and experimental studies on various adducts. nih.govresearchgate.net

Lewis Acidity and Basicity Assessments

The formation of Boron,(N-ethylethanamine)trihydro-, (T-4)- is a classic Lewis acid-base reaction. Borane (BH₃) is the Lewis acid, possessing an electron-deficient boron atom that can accept a pair of electrons. acs.org Diethylamine [(CH₃CH₂)₂NH] acts as the Lewis base, with the nitrogen atom providing a lone pair of electrons for donation. purdue.edu

The stability and reactivity of the resulting adduct are directly related to the relative strengths of the acid and base. The Lewis basicity of the amine is a critical factor; generally, amines with higher pKa values for their conjugate acids form more stable borane adducts. purdue.edu The ethyl groups on diethylamine are electron-donating, which increases the electron density on the nitrogen atom compared to ammonia (B1221849), making diethylamine a stronger Lewis base. This enhanced basicity leads to a relatively stable adduct with borane.

Conversely, the borane moiety in the adduct can still exhibit Lewis acidic character, although it is significantly attenuated compared to free BH₃. The formation of the B-N dative bond does not completely saturate the electron-accepting capability of the boron center. This residual acidity allows for further interactions, for instance, with solvents or other reagents. Computational approaches are often employed to quantify Lewis acidity and basicity, for example, by calculating the energy of adduct formation with reference bases or acids. researchgate.net While specific quantitative data for diethylamine-borane is sparse, the principles of Lewis acid-base theory provide a robust framework for understanding its chemical behavior. mta.hu

Advanced Spectroscopic Characterization and Structural Elucidation of Boron, N Ethylethanamine Trihydro , T 4 and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of amine-borane adducts. Both ¹¹B and ¹H NMR provide critical insights into the electronic environment of the boron and hydrogen nuclei, respectively.

¹¹B NMR Chemical Shifts and Coupling Patterns

The ¹¹B NMR spectrum of Boron,(N-ethylethanamine)trihydro-, (T-4)-, or diethylamine (B46881) borane (B79455), displays a characteristic signal indicative of a tetracoordinate boron atom. In a chloroform-d (B32938) (CDCl₃) solvent, the chemical shift (δ) is observed at approximately -17.23 ppm. rsc.org This upfield shift is typical for borane adducts where the boron atom has accepted a pair of electrons from a Lewis base, forming a four-coordinate center. sdsu.edu The signal appears as a quartet due to the coupling between the ¹¹B nucleus (spin I = 3/2) and the three directly attached hydridic protons (¹H, spin I = 1/2). The observed coupling constant (¹JB-H) is approximately 96.1 Hz. rsc.org

The chemical shift and coupling patterns are sensitive to the nature of the amine ligand. A comparison with various amine-borane analogs demonstrates this dependency. For instance, stronger coordination and less steric hindrance generally lead to more shielded boron nuclei, resulting in a more upfield chemical shift. sdsu.edu However, increasing alkyl substitution on the nitrogen atom tends to cause a downfield shift.

Interactive Table: ¹¹B NMR Data for Selected Amine-Borane Adducts

| Compound Name | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JB-H, Hz) |

| Boron,(N-ethylethanamine)trihydro-, (T-4)- | CDCl₃ | -17.23 | Quartet | 96.1 |

| Triethylamine (B128534) borane | CDCl₃ | -13.96 | Quartet | 97.0 |

| Benzylamine borane | CDCl₃ | -18.83 | Quartet | 96.1 |

| Pyridine borane | CDCl₃ | -12.57 | Quartet | 97.6 |

| Pyrrolidine borane | THF | -16.50 | Quartet | 95.0 |

| N,N-diisopropylamine-borane | THF | -21.10 | Quartet | 97.0 |

¹H NMR Analysis of Hydridic and Amine Protons

The ¹H NMR spectrum of diethylamine borane provides complementary structural information. The protons on the ethyl groups and the amine and borane moieties all show distinct signals. For diethylamine borane in CDCl₃, the amine proton (N-H) appears as a singlet at approximately 3.42 ppm. rsc.org The chemical shift of N-H protons can vary significantly depending on solvent and concentration due to differing degrees of hydrogen bonding. libretexts.org

The hydridic protons (B-H) are significantly shielded and appear as a broad quartet in the upfield region, typically between 0.90 and 2.10 ppm. rsc.org This broadness is a result of coupling to the quadrupolar ¹¹B nucleus. The protons of the ethyl groups are observed as a multiplet around 2.72-2.98 ppm for the methylene (B1212753) (CH₂) protons and a triplet of doublets around 1.27 ppm for the methyl (CH₃) protons. rsc.org

Dynamics of Proton Exchange and Ligand Fluxionality

Amine-borane adducts can exhibit dynamic behavior in solution, including proton exchange and ligand fluxionality. oup.comoup.com In some borane complexes, rapid exchange between different types of hydrogen atoms (e.g., terminal and bridging) can lead to averaged signals in the ¹H NMR spectrum. oup.com This phenomenon, known as fluxionality, involves low-energy pathways for the intramolecular rearrangement of atoms. nih.gov

For amine-borane adducts, this can involve the exchange of hydridic protons on the BH₃ group or even the dissociation and re-association of the amine ligand. Such dynamic processes are often temperature-dependent and can be studied by variable-temperature NMR experiments. While simple amine-boranes like diethylamine borane are relatively stable, more complex systems, particularly those involving metal centers, show pronounced fluxionality where hydrogen atoms can scramble, leading to simplified NMR spectra at room temperature. oup.comoup.comnih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in probing the bonding environment within amine-borane adducts. It provides direct information on the vibrational frequencies of specific bonds, which are sensitive to bond strength and intermolecular interactions.

Analysis of B-H, N-H, and B-N Stretching and Bending Modes

The vibrational spectra of amine-boranes are characterized by several key absorption bands corresponding to the stretching and bending modes of the B-H, N-H, and B-N bonds. nih.govacs.org

N-H Stretching: The N-H stretching vibration typically appears in the range of 3100-3400 cm⁻¹. acs.orgdocbrown.info In diethylamine borane, this band is a prominent feature and its position and broadness can be influenced by hydrogen bonding.

C-H Stretching: Absorptions from the C-H stretching vibrations of the ethyl groups are found around 2800-3000 cm⁻¹. researchgate.net

B-H Stretching: The B-H stretching modes are characteristic of the borane group and are observed in the 2200-2600 cm⁻¹ region. acs.org For triethylamine borane, a strong band is reported at 2384 cm⁻¹. researchgate.net

Deformation/Bending Modes: N-H and B-H deformation (bending) modes appear at lower frequencies. B-H deformations are typically in the 1100-1400 cm⁻¹ range, while N-H deformations are found around 1500-1800 cm⁻¹. acs.org

B-N Stretching: The dative B-N bond gives rise to a stretching vibration in the 600-950 cm⁻¹ region. acs.org The frequency of this mode is an indicator of the B-N bond strength.

Interactive Table: Typical Vibrational Mode Frequencies for Amine-Boranes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | 3100 - 3400 |

| C-H Stretch | 2800 - 3000 |

| B-H Stretch | 2200 - 2600 |

| N-H Deformation | 1500 - 1800 |

| B-H Deformation | 1100 - 1400 |

| B-N Stretch | 600 - 950 |

This table is compiled from data in references acs.orgdocbrown.inforesearchgate.net.

Spectroscopic Signatures of Dihydrogen Bonding

A key feature of amine-boranes is the presence of dihydrogen bonds (DHBs), an electrostatic interaction between the partially positively charged (protic) hydrogen on the nitrogen (N-Hδ+) and the partially negatively charged (hydridic) hydrogen on the boron (B-Hδ-). acs.orgresearchgate.net This interaction plays a crucial role in the solid-state structure and chemistry of these compounds. acs.org

Vibrational spectroscopy provides distinct evidence for dihydrogen bonding. A key spectroscopic signature is the behavior of vibrational modes under high pressure, as studied by Raman spectroscopy. nih.govscilit.comacs.org

Negative Pressure Dependence: Vibrational modes involving the N-H group exhibit a negative pressure dependence, meaning their frequency decreases (a redshift) as pressure increases. nih.govacs.org This is counterintuitive, as bond stretching frequencies typically increase with pressure due to bond compression. The observed redshift indicates that as the molecules are forced closer, the N-H···H-B dihydrogen bond strengthens, which in turn weakens the covalent N-H bond, lowering its vibrational frequency. acs.org

Positive Pressure Dependence: In contrast, the B-H vibrational modes show a conventional positive pressure dependence, shifting to higher frequencies under pressure. nih.govscilit.com

Another signature is the lowering of the local symmetry of the BH₃ group upon forming a dihydrogen bond. In an isolated state, the BH₃ group has C₃ᵥ symmetry, but interaction via a DHB can reduce this symmetry, leading to the appearance of additional, previously degenerate B-H stretching modes in the vibrational spectrum. documentsdelivered.com

X-ray Crystallography and Solid-State Structural Analysis

Geometric Parameters and Crystal Packing

X-ray diffraction studies on single crystals of methylamine-borane (H₃B·NH₂CH₃), dimethylamine-borane (H₃B·NH(CH₃)₂), and trimethylamine-borane (H₃B·N(CH₃)₃) have elucidated their precise geometric parameters and crystal packing arrangements. scispace.com The crystals for these analyses were typically grown from solutions such as diethyl ether at low temperatures. scispace.com The crystallographic data, collected at 150 K, showcases the distinct crystal systems and space groups adopted by these analogs. scispace.com

Methylamine-borane crystallizes in the orthorhombic space group Pnma, while dimethylamine-borane adopts a monoclinic structure with the space group P2₁/n. Trimethylamine-borane is found in the rhombohedral system with the space group R3m. scispace.com These differences in crystal symmetry are a direct consequence of the increasing steric bulk of the methyl substituents on the nitrogen atom, which influences the efficiency of the crystal packing.

The molecular structures of these amine-borane adducts are analogous to ethane, featuring a central B-N single bond. nist.gov The geometry around the boron atom is tetrahedral. Key geometric parameters, such as bond lengths and angles, are influenced by the substitution pattern on the nitrogen atom.

Interactive Table: Crystallographic Data for Amine-Borane Analogs scispace.com

| Parameter | Methylamine-borane | Dimethylamine-borane | Trimethylamine-borane |

| Empirical Formula | CH₈BN | C₂H₁₀BN | C₃H₁₂BN |

| Formula Weight | 44.89 | 58.92 | 72.95 |

| Crystal System | Orthorhombic | Monoclinic | Rhombohedral |

| Space Group | Pnma | P2₁/n | R3m |

| a (Å) | 7.6499(4) | 5.7538(2) | 6.2292(2) |

| b (Å) | 5.2936(3) | 8.8929(3) | 6.2292(2) |

| c (Å) | 8.1637(5) | 7.7441(3) | 8.8988(4) |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 104.996(2) | 90 |

| γ (°) | 90 | 90 | 120 |

| Volume (ų) | 330.65(3) | 382.46(2) | 299.19(2) |

| Z | 4 | 4 | 3 |

| Temperature (K) | 150 | 150 | 150 |

Data sourced from Rankin, D. W. H., et al. (2009). scispace.com

The crystal packing in these adducts is a balance between maximizing van der Waals interactions and accommodating the specific intermolecular hydrogen bonds. In the solid state, amine-borane adducts often exhibit a significant contraction in the B-N bond length compared to the gas phase, a phenomenon attributed to the forces exerted by the surrounding molecules in the crystal lattice. scispace.com

Role of Intermolecular Interactions in Solid State Structure

The supramolecular architecture of amine-borane adducts in the solid state is primarily dictated by a network of intermolecular interactions, with dihydrogen bonds of the N-H···H-B type playing a particularly crucial role for primary and secondary amines. nih.gov These interactions are a special class of hydrogen bonds where a protonic hydrogen atom (N-H) interacts with a hydridic hydrogen atom (B-H). nist.gov

In the crystal structures of methylamine-borane and dimethylamine-borane, these N-H···H-B dihydrogen bonds are the dominant force in directing the crystal packing. scispace.comnih.gov These interactions link individual molecules into chains or more complex three-dimensional networks. The presence and geometry of these dihydrogen bonds are a direct consequence of the polarity of the N-H and B-H bonds, where the hydrogen on the nitrogen is electron-deficient (protonic) and the hydrogens on the boron are electron-rich (hydridic). nist.gov

For instance, in dimethylamine-borane, each molecule is involved in two N-H···H-B dihydrogen bonds with two neighboring molecules, leading to the formation of infinite chains. scispace.com The strength and directionality of these bonds are fundamental to the stability of the crystal lattice.

In the case of trimethylamine-borane, which lacks N-H protons, classical dihydrogen bonding is not possible. Consequently, its solid-state structure is governed by weaker van der Waals forces and potentially C-H···H-B interactions. This results in a more densely packed structure compared to its less methylated counterparts, as evidenced by its smaller unit cell volume per molecule. scispace.com

The study of these intermolecular forces is critical, as they not only determine the crystal structure but also influence the physical properties of the material, such as its melting point and stability. The systematic variation in the crystal structures across the methylamine-borane series demonstrates the delicate interplay between molecular shape and the nature of intermolecular forces in defining the solid-state assembly. scispace.com

Reactivity Profiles and Mechanistic Studies in Organic and Inorganic Transformations

Hydride Transfer Mechanisms in Reduction Reactions

Borane-amine complexes are widely recognized for their efficacy as reducing agents for a variety of functional groups. nih.govnih.gov The triethylamine (B128534) adduct, in particular, is utilized for the selective reduction of carbonyl compounds and imines. atamanchemicals.com

The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic chemistry, and Boron,(N-ethylethanamine)trihydro-, (T-4)- serves as an effective reagent for this purpose. atamanchemicals.com The general mechanism for the reduction of carbonyl compounds by borane (B79455) complexes involves the nucleophilic attack of a hydride ion (H⁻) from the borane moiety onto the electrophilic carbonyl carbon. libretexts.orgchemguide.co.uklibretexts.org This initial step results in the formation of an alkoxide intermediate, which is subsequently protonated during the workup to yield the final alcohol product. libretexts.orgchemguide.co.uklibretexts.org

For reductions involving borane-amine complexes, a dissociative mechanism is often proposed, where the complex is in equilibrium with free amine and borane. researchgate.net The liberated borane then acts as the reducing species. The reaction is believed to proceed through a four-membered ring transition state. nih.gov

Similarly, imines can be efficiently reduced to amines using borane-amine complexes. nih.govmasterorganicchemistry.com A proposed mechanism for this transformation involves the initial transfer of a hydride from the borane complex to the imine, which leads to the formation of an amide anion intermediate. nih.gov A key advantage of using reagents like Boron,(N-ethylethanamine)trihydro-, (T-4)- is the high chemoselectivity observed, allowing for the reduction of the carbon-nitrogen double bond even in the presence of other potentially reducible functional groups, such as carbon-carbon double bonds. nih.gov

Table 1: Reduction of Representative Carbonyls and Imines with Borane-Amine Systems

| Substrate | Product | Reagent System | Observations | Reference |

| Aldehydes/Ketones | Alcohols | Borane-triethylamine | Selective reduction | atamanchemicals.com |

| Imines | Amines | Me₂S-BH₃ | Excellent chemoselectivity | nih.gov |

| Carbonyl Compounds | Alcohols | NH₃BH₃ | Dissociation mechanism proposed | researchgate.net |

Boron,(N-ethylethanamine)trihydro-, (T-4)- and related amine-borane adducts demonstrate significant utility in the selective reduction of various carbon-nitrogen multiple bonds beyond simple imines. nih.govnih.gov These include hydrazones, azines, and oximes. The reduction of such conjugated systems can sometimes be challenging due to electronic effects; however, the presence of an acid can activate the C=N bond, facilitating nucleophilic attack by the hydride. nih.gov

Primary amine borane complexes have shown exceptional efficacy in the reduction of N,N-dimethylhydrazones to the corresponding N,N-dimethylhydrazines. nih.govtandfonline.com When employing tertiary amine boranes, such as the triethylamine complex, for the reduction of hydrazones, the resulting hydrazine (B178648) product is often trapped as a stable salt, which simplifies isolation. nih.gov A notable feature of these reducing systems is their selectivity for the C=N bond, leaving other functional groups intact. nih.gov

Table 2: Selective Reduction of C=N Bonds with Borane-Amine Complexes

| Substrate Type | Product Type | Reagent System | Key Feature | Reference |

| Hydrazones/Azines | Hydrazines | Borane-trimethylamine/Acid | Acid activation of C=N bond | nih.gov |

| N,N-dimethylhydrazones | N,N-dimethylhydrazines | Primary amine boranes | High efficiency | nih.govtandfonline.com |

| Hydrazones | Hydrazine salts | Tertiary amine boranes | Product trapped as a salt | nih.gov |

A significant application of borane-amine systems in organic synthesis is in the field of stereoselective and asymmetric reductions, particularly of prochiral ketones. researchgate.netrsc.orgnih.gov By employing chiral auxiliaries or catalysts, it is possible to achieve high levels of enantioselectivity in the formation of chiral alcohols.

One of the most successful approaches involves the in situ generation of chiral oxazaborolidine catalysts from the reaction of a chiral amino alcohol with a borane source like Boron,(N-ethylethanamine)trihydro-. researchgate.netnih.gov These catalysts can mediate the reduction of a wide range of ketones to their corresponding alcohols with excellent enantiomeric excess (ee). researchgate.netnih.gov

Alternatively, the borane complexes of chiral amines can be used directly as the reducing agent. rsc.org While the enantioselectivity can be more variable, this method provides a direct route to chiral alcohols. The proposed transition state for these asymmetric reductions involves a complex of the chiral amine, a Lewis acid like BF₃, the borane, and the ketone substrate. rsc.org

The scope of asymmetric reduction with borane-amine systems extends to other functional groups as well. For instance, the reduction of oxime ethers using chiral polymeric reagents derived from amino alcohols and borane can yield optically active primary amines. psu.edu The stereochemical outcome of these reactions is often governed by steric factors. psu.edu Furthermore, spiroborate esters, which can be synthesized from nonracemic amino alcohols, have been shown to catalyze the enantioselective borane reduction of O-benzyloxime ethers to primary amines with outstanding enantioselectivity, reaching up to 99% ee. nih.gov

Table 3: Examples of Asymmetric Reductions with Borane-Amine Systems

| Substrate | Chiral System | Product | Enantiomeric Excess (ee) | Reference |

| Prochiral Ketones | Chiral oxazaborolidine/Borane | Chiral Alcohols | High | researchgate.netnih.gov |

| Prochiral Aromatic Ketones | Chiral amine·BF₃·BH₃ | Chiral Alcohols | Variable | rsc.org |

| O-benzyloxime ethers | Spiroborate ester/Borane | Chiral Primary Amines | Up to 99% | nih.gov |

Hydroboration Reactions and Alkene/Alkyne Functionalization

Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon multiple bond, is a cornerstone of modern organic synthesis, and Boron,(N-ethylethanamine)trihydro-, (T-4)- is a convenient source of borane for these reactions. atamanchemicals.comyoutube.com

The hydroboration of alkenes with borane derived from amine complexes is characterized by a high degree of regioselectivity and stereoselectivity. The reaction proceeds via a syn-addition, meaning that the boron and hydrogen atoms add to the same face of the double bond. organic-chemistry.orgbham.ac.ukmasterorganicchemistry.comwikipedia.org Furthermore, the addition is regioselective in an anti-Markovnikov sense, with the boron atom attaching to the less sterically hindered carbon of the alkene. organic-chemistry.orgbham.ac.ukmasterorganicchemistry.comwikipedia.org This selectivity can be further enhanced by using sterically bulkier borane reagents, which can be prepared from borane-amine adducts. chem-station.comorganic-chemistry.orgrsc.org

In the hydroboration of more complex systems, such as allylsilanes, the borane addition is directed to the C-3 position, with the hydrogen adding to C-2, and the addition occurs anti to the bulky silyl (B83357) group. rsc.org This stereochemical outcome is opposite to that observed in the hydroboration of analogous allylic alcohols. rsc.org

The hydroboration of alkynes also proceeds with syn-stereoselectivity. wikipedia.orgwikipedia.org To control the reaction and prevent hydroboration of both π-bonds in the alkyne, sterically hindered boranes are often employed to ensure mono-hydroboration. wikipedia.orgyoutube.com In certain cases, iodine can be used to activate and induce intramolecular hydroboration of unsaturated amine boranes, affording products with high regiochemical control. acs.orgnih.gov

Table 4: Selectivity in Hydroboration with Borane-Amine Systems

| Substrate | Key Selectivity Feature | Outcome | Reference |

| Alkenes | Regioselectivity | Anti-Markovnikov addition | organic-chemistry.orgbham.ac.ukmasterorganicchemistry.comwikipedia.org |

| Alkenes | Stereoselectivity | Syn-addition | organic-chemistry.orgbham.ac.ukmasterorganicchemistry.comwikipedia.org |

| Allylsilanes | Stereoselectivity | Anti to silyl group | rsc.org |

| Alkynes | Stereoselectivity | Syn-addition | wikipedia.orgwikipedia.org |

The classical mechanism for the hydroboration of an alkene with a borane-amine complex involves the initial dissociation of the complex to provide a low concentration of free borane (BH₃). youtube.combham.ac.ukwikipedia.orgacs.org This highly reactive borane then adds to the alkene through a concerted, four-membered transition state. bham.ac.ukwikipedia.org Within this transition state, the formation of the new carbon-boron bond is slightly more advanced than the formation of the carbon-hydrogen bond. wikipedia.org This asynchronicity leads to the development of a partial positive charge on the more substituted carbon atom of the double bond, which rationalizes the observed anti-Markovnikov regioselectivity. wikipedia.org

While the dissociative pathway is widely accepted, an alternative, non-dissociative mechanism has also been considered. This pathway involves a direct, SN2-like attack of the alkene's π-system on the boron atom of the intact amine-borane complex. acs.org

For intramolecular hydroboration reactions of unsaturated amine boranes that are activated by an electrophile like iodine, experimental evidence supports a mechanism that is analogous to the classical four-centered process and proceeds without competing retro-hydroboration. acs.orgnih.gov In the context of transition-metal-catalyzed hydroboration, such as with rhodium catalysts, mechanistic studies have indicated that the rate-limiting step can be the reductive elimination of the hydroborated product from the metal center. rsc.org

Dehydrocoupling and Dehydrogenation Chemistry

The release of hydrogen from amine boranes like triethylamine borane is a critical process for their application in hydrogen storage. This transformation is often facilitated by metal catalysts and proceeds through complex mechanistic pathways, leading to the formation of new boron-nitrogen bonds.

Metal-Catalyzed Hydrogen Release Mechanisms

The catalytic dehydrogenation of amine boranes is a key area of research, largely dominated by transition metal catalysts. researchgate.net Effective homogeneous catalysts, often involving iridium or ruthenium complexes, have been developed for this purpose. osti.govnih.gov The mechanism of hydrogen release from dialkylamine-boranes, such as dimethylamine (B145610) borane (a close analogue of TEB), has been investigated using computational and experimental methods.

The process is generally understood to involve the activation of both B-H and N-H bonds by the metal center. For instance, studies on ruthenium(III) acetylacetonate (B107027) as a precatalyst for dimethylamine borane dehydrogenation show the in situ formation of an active ruthenium(II) hydride species. nih.govmetu.edu.tr A proposed general mechanism involves several key steps:

Coordination: The amine borane adduct coordinates to the metal center.

B-H Activation: The metal center facilitates the cleavage of a B-H bond, often through oxidative addition, forming a metal-hydride and a boryl ligand.

N-H Activation: Subsequent or concurrent activation of the N-H bond occurs. In some proposed mechanisms, particularly with pincer-type ligands, this can happen cooperatively, where a proton is transferred from the nitrogen to the ligand while a hydride transfers from the boron to the metal. researchgate.net

Reductive Elimination: Dihydrogen (H₂) is eliminated from the metal center, regenerating the active catalytic species and forming a B-N bond in the substrate, leading to an aminoborane (B14716983).

This cycle can be repeated, leading to further dehydrogenation and the formation of products like cyclic dimers, oligomers, or polymers. researchgate.net Thermodynamic measurements have shown that the dehydrogenation of amine boranes is a significantly exothermic process. osti.gov

Homogeneous vs. Heterogeneous Catalytic Pathways

Both homogeneous and heterogeneous catalysts are employed for the dehydrogenation of amine boranes, each presenting distinct advantages and mechanistic considerations. rsc.org

Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, are common in amine borane dehydrogenation. ethz.ch Systems using soluble metal complexes, such as those based on ruthenium or iridium, offer high activity and selectivity under relatively mild conditions. osti.govnih.gov Their well-defined active sites allow for detailed mechanistic studies and fine-tuning of steric and electronic properties to optimize performance. ethz.ch For example, kinetic studies on the dehydrogenation of dimethylamine borane with a ruthenium(III) acetylacetonate precatalyst demonstrated first-order dependence on catalyst concentration. metu.edu.tr A key challenge for homogeneous catalysts is their separation from the product mixture and subsequent recycling, which can be difficult and expensive. ethz.ch Mercury poisoning experiments are often used to confirm that a reaction is truly homogeneous; if the addition of mercury (which poisons heterogeneous metal nanoparticles) does not inhibit the reaction rate, it suggests a homogeneous pathway. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts, typically solid materials like metal nanoparticles supported on an inert oxide, offer the significant advantage of easy separation and reusability. ethz.chnih.gov For the dehydrogenation of dimethylamine borane, copper nanoparticles supported on tungsten(VI) oxide (Cu⁰/WO₃) have proven to be active heterogeneous catalysts. nih.gov In these systems, the reaction occurs on the surface of the catalyst. The mechanism involves the adsorption of the amine borane onto the active metal sites on the support material, followed by surface-mediated B-H and N-H bond cleavage and H₂ formation. The reducible nature of supports like WO₃ can enhance the interaction between the metal and the support, improving catalytic performance. nih.gov However, heterogeneous catalysts can suffer from lower selectivity and challenges related to heat and mass transfer. Their active sites are often less well-defined than their homogeneous counterparts, making detailed mechanistic elucidation more complex. ethz.ch

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Catalyst and reactants in the same phase (e.g., liquid) | Catalyst and reactants in different phases (e.g., solid catalyst, liquid reactants) |

| Active Site | Well-defined, single-site (e.g., metal complex) ethz.ch | Poorly defined, surface-based (e.g., metal nanoparticles) ethz.ch |

| Selectivity | Generally high ethz.ch | Often lower ethz.ch |

| Reaction Conditions | Typically milder temperatures ethz.ch | Can operate at higher temperatures ethz.ch |

| Separation/Recycling | Difficult and often expensive ethz.ch | Generally straightforward ethz.ch |

| Mechanistic Understanding | Often well-understood ethz.ch | More complex to study ethz.ch |

Formation of Boron-Nitrogen Polymers and Oligomers

The dehydrocoupling of amine boranes is not just a source of hydrogen; it is also a foundational method for synthesizing polymers and oligomers with a boron-nitrogen backbone. dtic.mil When triethylamine borane or its analogues undergo dehydrogenation, the resulting aminoborane intermediates can link together. This process, known as dehydrocoupling or condensation, leads to the formation of B-N bonds, creating chains and rings.

The thermal decomposition of amine boranes can produce a range of products, from simple cyclic species like the cyclodiborazane, [R₂N-BH₂]₂, to longer linear or cyclic oligomers and, ultimately, high-molecular-weight polymers. tcu.eduresearchgate.net The structure of the final product is highly dependent on the substituents on the nitrogen and boron atoms, as well as the reaction conditions. For instance, thermolysis of certain diborylamines at 200°C can yield oily residues corresponding to polymers with approximately 26 repeat units. tcu.edu

The ultimate product of extensive dehydrocoupling and pyrolysis of B-N precursors is often boron nitride (BN), a ceramic material isoelectronic with carbon. nih.govdtic.mil The synthesis of processible preceramic polymers is a key step in creating boron nitride fibers and coatings. The mechanism involves the condensation of borazine-like rings or linear B-N chains, with the elimination of small molecules (like H₂ or amines), to form a cross-linked network that can be converted to pure boron nitride at high temperatures. nih.govdtic.mil The primary challenge in forming linear high-molecular-weight polymers is the strong thermodynamic favorability of forming stable six-membered borazine (B1220974) rings. dtic.mil

Reactions Involving CO₂ Activation and Functionalization

Triethylamine borane and related amine-borane adducts are effective reagents for the chemical reduction of carbon dioxide (CO₂), a critical goal for carbon capture and utilization (CCU) technologies. researchgate.net These reactions provide metal-free pathways to convert CO₂ into valuable chemicals like formic acid and methanol (B129727) precursors.

Mechanistic Pathways for CO₂ Reduction and Amine Functionalization

The reduction of CO₂ by amine boranes like TEB involves the transfer of a hydride (H⁻) from the borane moiety to the electrophilic carbon atom of CO₂. Computational studies on the reduction of CO₂ by triethylamine reveal a complex, multi-step mechanism. nih.gov While these studies focus on the amine alone, the presence of the borane in TEB provides a readily available hydride source.

A general mechanistic pathway for the reduction using an amine-borane adduct can be described as follows:

Hydride Transfer: The reaction is initiated by the nucleophilic attack of a hydride from the BH₃ group of the amine borane onto the carbon atom of CO₂. This is often the rate-limiting step.

Formation of a Formoxyborane Intermediate: This hydride transfer results in the formation of a formate (B1220265) species that is stabilized by coordination to the resulting aminoborane fragment, forming a formoxyborane (R₃N-BH₂-OCHO).

Further Reduction/Transformation: Depending on the stoichiometry and reaction conditions, this intermediate can undergo further reduction. For example, in studies with ammonia (B1221849) borane, the initial product can react with more CO₂ to yield a triformatoborohydride, [HB(OCHO)₃]⁻. researchgate.netrsc.org Hydrolysis of these intermediates releases formic acid or, after further reduction and hydrolysis, methanol. researchgate.net

The amine portion of the adduct also plays a crucial role. It can participate in the activation of CO₂ or become functionalized itself. In some pathways, particularly under harsher conditions, the CO₂ can insert into a C-H bond of the amine's ethyl groups or the amine itself can be formylated. nih.govrsc.org

Catalytic Approaches to CO₂ Utilization

While amine boranes can reduce CO₂ directly, catalytic systems can significantly enhance the efficiency and scope of these transformations. aist.go.jp Frustrated Lewis Pairs (FLPs), which consist of a bulky Lewis acid (like a borane) and a Lewis base (like a phosphine (B1218219) or amine) that are sterically hindered from forming a classical adduct, are particularly effective for activating small molecules like CO₂ and H₂. figshare.comnih.govinformahealthcare.com

In the context of TEB, the principle of FLP chemistry is relevant. Although TEB is a classical adduct, its components can be part of catalytic cycles that mimic FLP reactivity. Catalytic approaches for CO₂ utilization with borane reagents often focus on two main goals:

Catalytic Hydrogenation of CO₂: Here, a catalyst facilitates the transfer of hydrides from a borane source (like TEB) and hydrogen gas to CO₂ to produce formic acid, methanol, or methane. Computational studies have explored various phosphine-borane catalysts for this purpose, identifying key factors that influence catalytic activity, such as the nature of the ligands and the linker between the Lewis acid and base. figshare.com

Catalytic Functionalization of CO₂: This involves incorporating CO₂ into other organic molecules. For example, borane-based catalysts can promote the synthesis of organic carbonates from CO₂ and epoxides. researchgate.net

A key advantage of using systems based on boron and nitrogen, like TEB, is that they are metal-free, which is beneficial in terms of cost and environmental impact. researchgate.net Research has demonstrated closed catalytic cycles where an N-heterocyclic carbene-borane adduct captures atmospheric CO₂ and converts it to formate under ambient conditions. researchgate.net This highlights the potential for developing efficient, recyclable catalytic systems based on amine-borane chemistry for the sustainable utilization of CO₂.

Coordination Chemistry and Ligand Exchange Processes

The compound Boron,(N-ethylethanamine)trihydro-, (T-4)-, commonly known as triethylamine borane complex, is a classic example of a Lewis acid-base adduct. thecatalyst.orglibretexts.org In this structure, the triethylamine ((C₂H₅)₃N) molecule acts as a Lewis base, donating the lone pair of electrons from its nitrogen atom. The recipient is the borane (BH₃) molecule, which functions as a Lewis acid due to the electron-deficient nature of the boron atom, which lacks a full octet of electrons. libretexts.org This donation results in the formation of a stable, coordinate covalent bond (also known as a dative bond) between the nitrogen and boron atoms (B-N). thecatalyst.orglibretexts.org The formation of this adduct results in the boron atom changing its hybridization from sp² in free borane to sp³ in the complex, adopting a tetrahedral geometry. thecatalyst.org

Studies on the Stability and Lability of the B-N Adduct Bond

The Boron-Nitrogen (B-N) dative bond in the triethylamine borane adduct is central to its utility and chemical behavior. The complex is a stable, colorless liquid that offers improved handling and storage stability compared to gaseous diborane (B8814927) or other less stable borane complexes, such as the borane-tetrahydrofuran (B86392) (THF) complex. atamanchemicals.com This stability allows for its safe transport and use in various laboratory and industrial settings. atamanchemicals.com

The stability of the B-N bond in amine-borane adducts is influenced by several factors:

Electronic Effects: The electron-donating nature of the alkyl groups on the amine enhances the Lewis basicity of the nitrogen atom, contributing to a stronger B-N bond compared to ammonia-borane. thecatalyst.org

Steric Factors: The size of the substituent groups on both the boron and nitrogen atoms plays a crucial role. Large, bulky groups can introduce steric strain, weakening the B-N bond. In triethylamine borane, the ethyl groups create more steric hindrance than the methyl groups in the analogous borane-trimethylamine complex. thecatalyst.org Borane-trimethylamine is noted as the most stable among commercially available amine-borane complexes, being thermally stable up to 120 °C. mdpi.com

Solvent Effects: The polarity of the solvent can influence the stability of the adduct. For the related borane-trimethylamine complex, stability has been observed to increase with greater solvent polarity. mdpi.com

While the B-N bond provides stability for storage, it is also sufficiently labile to allow the complex to serve as a source of borane (BH₃) in chemical reactions. atamanchemicals.com This dissociation is an equilibrium process, enabling triethylamine borane to participate in reactions such as hydroboration, where the borane moiety adds across double or triple bonds. atamanchemicals.com The complex is sensitive to moisture, which can lead to its decomposition. atamanchemicals.com

| Adduct | Formula | Key Stability Characteristics | Reference |

| Borane-trimethylamine | Me₃N·BH₃ | Most stable of commercially available amine-boranes; thermally stable to 120 °C; less sensitive to hydrolysis. | mdpi.com |

| Boron,(N-ethylethanamine)trihydro-, (T-4)- | Et₃N·BH₃ | More stable than borane-THF complex; stable in inert atmospheres; moisture-sensitive. | atamanchemicals.comjsc-aviabor.com |

| Borane-pyridine | C₅H₅N·BH₃ | Attempted distillation at reduced pressure resulted in violent decomposition. | mdpi.com |

| Ammonia-borane | H₃N·BH₃ | Explodes when heated. | mdpi.com |

Interactions with Lewis Acids and Bases in Reaction Media

The triethylamine borane adduct can interact with other Lewis acids and bases present in a reaction medium, leading to further transformations or ligand exchange equilibria.

Interactions with Lewis Acids

Although a stable adduct, triethylamine borane can react with stronger electrophiles or Lewis acids. A significant reaction involves the electrophilic activation by potent hydride acceptors, such as the trityl cation (Ph₃C⁺). nih.gov In this process, the trityl cation abstracts a hydride ion (H⁻) from the borane moiety of the adduct. nih.govresearchgate.net

This hydride abstraction does not typically result in the accumulation of the simple three-coordinate borenium ion (Et₃N·BH₂⁺). Instead, this highly electrophilic intermediate rapidly reacts with another molecule of the parent triethylamine borane adduct. nih.gov This subsequent reaction forms a more stable, hydride-bridged diborane cation, [(Et₃N·BH₂)₂H]⁺, where a single hydrogen atom bridges the two boron centers in a 3-center-2-electron bond. nih.govresearchgate.net These hydride-bridged cations are significantly more stable and resist further hydride abstraction by excess trityl cation. nih.govresearchgate.net However, the formation of this bridged species is reversible, allowing for the release of borenium ion equivalents that can engage with weak nucleophiles. nih.gov

Interactions with Lewis Bases and Ligand Exchange

The triethylamine ligand in the borane adduct can be displaced by other Lewis bases in a process known as ligand exchange. researchgate.netresearchgate.net The position of the equilibrium in such reactions depends on the relative Lewis basicity, concentration, and steric profile of the competing bases. thecatalyst.orgresearchgate.net

Studies have been conducted to create binding affinity scales for various Lewis bases with borane by measuring the equilibrium constants (Keq) for these exchange reactions. researchgate.net These scales provide a quantitative measure of the stability of different borane adducts. For instance, stronger or less sterically hindered Lewis bases can displace triethylamine from the borane complex. This is a fundamental process in understanding the behavior of the adduct in complex reaction mixtures where multiple potential Lewis bases (e.g., solvents, reagents, other amines) are present. The inert nature of the triethylamine in the adduct is an advantage over adducts of primary or secondary amines, as it avoids side reactions involving the amine itself. mdpi.com

| Reactant | Type | Interaction with Triethylamine Borane | Product Type | Reference |

| Trityl Cation (Ph₃C⁺) | Strong Lewis Acid | Hydride abstraction from the BH₃ group. | Hydride-bridged boronium cation (e.g., [(Et₃N·BH₂)₂H]⁺) and triphenylmethane (B1682552) (Ph₃CH). | nih.govresearchgate.net |

| Pyridine (Py) | Lewis Base | Ligand exchange, displacement of triethylamine. | Pyridine-borane adduct (Py·BH₃). | researchgate.net |

| N-Methylimidazole (NMI) | Lewis Base | Ligand exchange, displacement of triethylamine. | N-Methylimidazole-borane adduct (NMI·BH₃). | researchgate.net |

| Water (H₂O) | Lewis Base / Reactant | Decomposition of the complex. | Hydrogen gas and boric acid derivatives. | atamanchemicals.com |

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Precursor in Specialized Organic Synthesis

Amine-boranes, including diethylamine (B46881) borane (B79455) and its close analog dimethylamine (B145610) borane, serve as valuable and selective reducing agents in organic synthesis. google.comnih.gov Their reactivity can be tuned by altering the substituents on the nitrogen atom, which influences the steric environment and the compound's stability. nih.gov Unlike harsher reducing agents, amine-boranes exhibit significant chemoselectivity, allowing for the targeted reduction of specific functional groups within complex molecules.

Research has demonstrated the utility of dimethylamine borane, a close relative of diethylamine borane, in a variety of transformations. It is effective for the reduction of aldehydes and ketones to their corresponding alcohols. nih.gov Furthermore, it has been successfully employed in the reduction of Schiff bases (imines) to amines and nitroarenes to anilines. sigmaaldrich.comacs.org The selective nature of these reagents is a key advantage; for instance, ammonia (B1221849) borane has been shown to reduce keto esters to hydroxy esters while leaving various protecting groups and other sensitive functionalities like double bonds, nitro, and cyano groups intact. rsc.org Diethylamine borane, as a precursor, provides a controlled source of borane for these reductions, making it a staple reagent for synthetic chemists aiming for high selectivity and yield. orientjchem.org

The general mechanism involves the transfer of a hydride from the borane moiety to the electrophilic carbon of the functional group being reduced. The stability of amine-boranes like diethylamine borane allows for safer handling and more controlled reaction conditions compared to using diborane (B8814927) directly. orientjchem.org

Catalytic Roles in Organic Transformations

The utility of diethylamine borane extends beyond stoichiometric reductions into the realm of catalysis, where its derivatives are crucial for creating stereochemically controlled products and for synthesizing advanced nanomaterials.

A significant advancement in organic synthesis is the development of asymmetric catalysis, which enables the production of a specific enantiomer of a chiral molecule. Chiral amine-borane derivatives have emerged as powerful tools in this field. By using an amine that is chiral, the resulting amine-borane complex can influence the stereochemical outcome of a reaction.

These chiral complexes have been used to achieve enantioselective hydrogen-atom abstraction and to catalyze the kinetic resolution of racemic substrates. researchgate.net For instance, chiral amine-borane complexes can act as catalysts in the asymmetric reduction of prochiral ketones to chiral alcohols with high enantiomeric excess (ee). rsc.org One approach involves the in situ generation of a chiral catalyst from a chiral amine and a borane source, which then directs the reduction of a substrate. rsc.orgnih.govpurdue.edu Another strategy employs chiral borophosphates, derived from chiral alcohols and borane, to catalyze the asymmetric reductive amination of ketones, yielding chiral amines in excellent yields and enantioselectivities (up to 98% ee). tnjchem.com The transition state assembly, which includes the chiral catalyst, the borane reducing agent, and the substrate, dictates the stereochemical pathway of the reaction. rsc.org

| Catalytic System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|---|

| Chiral Amine-BF3 / Amine-Borane | Asymmetric Reduction | Prochiral Aromatic Ketones | Chiral Alcohols | Up to 51% | rsc.org |

| Chiral SPINOL Borophosphates / Pinacolborane | Asymmetric Reductive Amination | Ketones | Chiral Amines | Up to 98% | tnjchem.com |

| Chiral Diene / HB(C6F5)2 | Asymmetric Hydrosilylation | Imines | Chiral Amines | 44–82% | nih.gov |

Amine-borane complexes, including diethylamine borane, are widely used as reducing agents in the chemical synthesis of metal nanoparticles (NPs). nih.govacs.org They offer distinct advantages over traditional reducing agents like sodium borohydride (B1222165), such as better control over the reduction rate, which in turn allows for finer control of nanoparticle size and distribution. nih.gov The versatility of amine-boranes is enhanced by the ability to modify the amine substituent, which modulates the reducing power and solubility in various solvents. nih.gov

In this process, the amine-borane reduces metal salt precursors to their zero-valent state, leading to the nucleation and growth of nanoparticles. A key feature of this method is that the amine-borane can also serve a dual role. Following the reduction, the oxidized amine and boron-containing byproducts can act as capping or stabilizing agents, adsorbing to the nanoparticle surface. This prevents agglomeration and ensures the stability of the colloidal suspension. nih.gov This dual functionality leads to a more atom-economical synthesis process. nih.gov This methodology has been successfully applied to synthesize nanoparticles of various metals, including noble metals (e.g., Pt, Pd) and magnetic metals. acs.org

Precursors for Boron-Nitrogen Materials

The B-N bond within the diethylamine borane molecule makes it an ideal single-source precursor for the synthesis of advanced materials composed of boron and nitrogen. These materials are valued for their unique structural, thermal, and electronic properties.

Diethylamine borane and other alkylamine boranes are effective single-source precursors for growing boron-carbon-nitride (B-C-N) and hexagonal boron nitride (h-BN) thin films via Chemical Vapor Deposition (CVD). The use of a single-source precursor, which contains all the necessary elements (boron, nitrogen, and carbon from the ethyl groups), simplifies the deposition process and allows for better control over the resulting film's stoichiometry.

In a typical CVD process, the amine-borane precursor is vaporized and then decomposed at high temperatures on a catalytic substrate, such as copper foil. The decomposition products react on the surface to form a thin, uniform film. For example, trimethylamine (B31210) borane has been used to grow large-area, atomically thin h-BN and carbon-doped h-BN (h-BCN) films. By controlling deposition parameters like temperature and pressure, the composition and properties of the films can be tuned. B-C-N films are of interest for their potential applications in electronics and protective coatings, combining the properties of insulating h-BN and conducting graphene.

| Precursor | Deposition Method | Film Type | Key Properties / Findings | Reference(s) |

|---|---|---|---|---|

| Trimethylamine Borane (TMAB) | CVD | h-BN, h-BCN | Single-source precursor for monolayer films. C-doping controlled by sublimation temp. | |

| Triethylamine (B128534) Borane | Plasma CVD | B-C-N | Precursor with B-C bonds used with N2 plasma to form B-C-N films. | |

| Ammonia-Borane | CVD | h-BN | Growth pressure affects crystallinity; lower pressure (<2.0 Torr) yields higher quality films. | |

| Triethylborane / Ammonia | ALD / CVD | h-BN | Can produce nanocrystalline h-BN films with a wide band gap (~5.8 eV). |

Amine-boranes are considered promising materials for chemical hydrogen storage due to their high hydrogen content. The release of hydrogen can be achieved through thermolytic or catalytic dehydrocoupling (dehydrogenation) reactions.

Catalytic dehydrocoupling involves the use of a transition metal catalyst (e.g., based on Ru, Rh, Pt, Pd) to facilitate the release of H₂ from the amine-borane complex at moderate temperatures, sometimes even at room temperature. This process involves the coupling of a hydridic B-H bond and a protic N-H bond to form H₂ gas and a B-N bond, leading to the formation of aminoborane (B14716983) oligomers or polymers. Research has shown that systems based on ammonia-borane can release up to 3 equivalents of H₂, corresponding to a high gravimetric storage capacity. The development of efficient and recyclable catalysts is key to making this technology viable for applications such as powering portable fuel cells. Investigations into various amine-boranes, including substituted derivatives, aim to optimize hydrogen release kinetics and the potential for regeneration of the spent fuel.

Surface Chemistry and Interfacial Reactions

Boron,(N-ethylethanamine)trihydro-, (T-4)-, commonly known as triethylamine borane complex (TEAB), serves as a critical precursor and reagent in the field of surface and materials science. Its utility is particularly pronounced in the deposition of thin films and the chemical modification of material surfaces. The compound's reactivity, driven by the borane (BH₃) group, allows for controlled interactions at gas-solid and liquid-solid interfaces, leading to the formation of novel material coatings and functionalized surfaces.

A primary application of TEAB in surface chemistry is as a precursor in Low-Pressure Chemical Vapor Deposition (LPCVD) for the synthesis of boron-containing thin films. bohrium.com Research has demonstrated its effectiveness in producing pure, crystalline sp²-hybridized boron nitride (BN) coatings. bohrium.com The thermal decomposition of the TEAB complex is a key step in the CVD process. bohrium.comresearchgate.net In these processes, TEAB can be used with or without a co-reactant like ammonia (NH₃) to precisely control the composition of the deposited film. bohrium.com

The interfacial reactions during CVD are critical for the quality of the resulting film. When TEAB is used in conjunction with ammonia, NH₃ functions as a nitriding source. bohrium.comresearchgate.net At elevated temperatures, it also plays a crucial role in limiting the incorporation of carbon into the BN film by promoting the formation of gaseous byproducts such as hydrogen cyanide (HCN). bohrium.com This controlled gas-phase and surface chemistry allows for the deposition of high-purity, turbostratic BN coatings from a TEAB/NH₃/N₂ gas mixture. bohrium.com

Furthermore, TEAB is a valuable precursor for creating ternary Boron-Carbon-Nitrogen (BCN) materials, whose properties can be finely tuned. researchgate.net The elemental composition of BCₓNᵧ films can be controlled by regulating the process parameters, such as the relative partial pressures of the gaseous reactants. researchgate.net Studies on BCₓNᵧ films produced from TEAB via LPCVD have characterized their optical and surface properties, revealing how deposition temperature influences features like refractive index and wettability. researchgate.net For instance, films deposited at higher temperatures exhibit increased refractive indices and are generally hydrophilic. researchgate.net

Beyond thin film deposition, TEAB is employed in the surface functionalization of nanomaterials. atamanchemicals.com Its role as a reducing agent is leveraged in the surface chemistry of various nanostructures. atamanchemicals.com An example includes its use in the photochemical hydroboration and oxidation of single-walled carbon nanotubes, demonstrating its capacity for covalent surface modification. sigmaaldrich.com The reactivity is analogous to other electrophilic boron compounds that readily interact with surface functional groups, such as hydroxyls, to create new surface bonds and chemistries. mdpi.com

The table below summarizes research findings on the properties of films deposited using TEAB and the key interfacial reactions involved.

Table 1: Properties of Boron Carbonitride (BCₓNᵧ) Films from TEAB Precursor via LPCVD This interactive table details the relationship between deposition temperature and the resulting film characteristics based on experimental data. researchgate.net

| Deposition Temperature (K) | Resulting Film Composition | Refractive Index | Water Contact Angle (°) | Surface Free Energy (mN/m) |

|---|---|---|---|---|

| 673 | Data Not Specified | 2.43 | 63° | 42 |

| 773 | Data Not Specified | ~2.48 (interpolated) | 58° | 45 |

| 873 | Data Not Specified | ~2.52 (interpolated) | 55° | 47 |

Table 2: Key Interfacial Reactions in TEAB-Based Chemical Vapor Deposition This table outlines the fundamental chemical reactions occurring at the surface during the CVD process.

| Process Step | General Reaction | Significance | Reference(s) |

|---|---|---|---|

| Thermal Decomposition | (C₂H₅)₃N·BH₃(g) → BN(s) + C-containing species(g) + H₂(g) | The primary reaction for depositing boron-containing layers from a single-source precursor. | bohrium.comresearchgate.net |

Q & A

Q. How do solvent effects modulate the compound’s Lewis acidity and catalytic activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。